2Ggv6T2C5B

説明

The compound "2Ggv6T2C5B" is hypothesized to correspond to 7-溴苯并[b]噻吩-2-羧酸 (7-bromobenzo[b]thiophene-2-carboxylic acid; CAS 7312-10-9) based on structural and functional similarities identified in the literature. Key properties include:

- Molecular formula: C₉H₅BrO₂S

- Molecular weight: 257.10 g/mol

- Polar surface area (TPSA): 65.54 Ų

- CYP enzyme inhibition: CYP1A2 inhibitor .

This brominated heterocyclic compound features a benzo[b]thiophene core with a carboxylic acid group at position 2 and a bromine substituent at position 7. It exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it relevant in pharmaceutical and agrochemical research .

特性

CAS番号 |

253433-89-5 |

|---|---|

分子式 |

C37H35F2N3O4S |

分子量 |

655.8 g/mol |

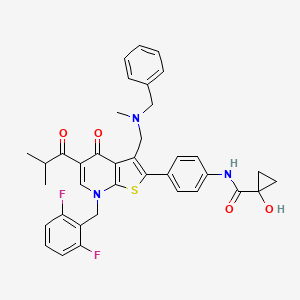

IUPAC名 |

N-[4-[3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)-4-oxothieno[2,3-b]pyridin-2-yl]phenyl]-1-hydroxycyclopropane-1-carboxamide |

InChI |

InChI=1S/C37H35F2N3O4S/c1-22(2)32(43)28-21-42(20-26-29(38)10-7-11-30(26)39)35-31(33(28)44)27(19-41(3)18-23-8-5-4-6-9-23)34(47-35)24-12-14-25(15-13-24)40-36(45)37(46)16-17-37/h4-15,21-22,46H,16-20H2,1-3H3,(H,40,45) |

InChIキー |

NWNSIURBDQNMCZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(=O)C1=CN(C2=C(C1=O)C(=C(S2)C3=CC=C(C=C3)NC(=O)C4(CC4)O)CN(C)CC5=CC=CC=C5)CC6=C(C=CC=C6F)F |

製品の起源 |

United States |

準備方法

The synthesis of TAK-810 involves several key steps:

Cyclization of Phenylacetone: Phenylacetone is reacted with ethyl cyanoacetate in the presence of acetic acid and ammonium acetate in refluxing benzene.

Cyclization and Nitration: The carboxylic acid undergoes cyclization using PPE at 120°C to form a thienopyridine derivative, which is then nitrated with sodium nitrate and sulfuric acid to yield a 4-nitrophenyl derivative.

Alkylation and Bromination: The hydroxy-thienopyridine derivative is alkylated with 2,6-difluorobenzyl chloride in the presence of sodium hydride in dimethylformamide, followed by bromination with N-bromosuccinimide and AIBN in refluxing carbon tetrachloride.

Condensation and Reduction: The bromomethyl derivative is condensed with N-benzyl-N-methylamine using triethylamine in dimethylformamide, and the nitro group is reduced using iron and hydrochloric acid in ethanol.

Acylation and Methoxyamide Formation: The resulting 4-aminophenyl derivative is acylated with trifluoroacetic anhydride and triethylamine, followed by reaction with N,O-dimethylhydroxylamine in dichloromethane to form the methoxyamide.

化学反応の分析

TAK-810は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて異なる誘導体を形成することができます。

還元: ニトロ基をアミンに還元することは、その合成における重要なステップです.

これらの反応で一般的に使用される試薬には、酢酸、酢酸アンモニウム、硫黄、水酸化カリウム、硝酸ナトリウム、硫酸、水素化ナトリウム、ジメチルホルムアミド、N-ブロモスクシンイミド、AIBN、トリエチルアミン、ジクロロメタンなどがあります .

4. 科学研究への応用

TAK-810は、さまざまな科学研究に利用されています。

科学的研究の応用

TAK-810 has been explored for various scientific research applications:

作用機序

TAK-810は、ゴナドトロピン放出ホルモン受容体を阻害することにより効果を発揮します。この阻害は、生殖機能の調節に関与するホルモンであるゴナドトロピンの放出を阻害します。 この受容体を阻害することにより、TAK-810は性ホルモンの産生を減らすことができ、これは子宮内膜症や前立腺癌などの疾患に有益です .

類似化合物との比較

Benzo[b]thiophene Derivatives

The following compounds share the benzo[b]thiophene backbone but differ in substituents:

| Property | 2Ggv6T2C5B (CAS 7312-10-9) | 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (Similarity: 0.91) | Benzo[b]thiophene-2-carboxylic acid (Similarity: 0.89) |

|---|---|---|---|

| Molecular Formula | C₉H₅BrO₂S | C₁₀H₇BrO₂S | C₉H₆O₂S |

| Molecular Weight | 257.10 | 287.13 | 194.21 |

| Key Substituents | Br (C7), COOH (C2) | Br (C6), CH₃ (C4), COOH (C2) | COOH (C2) |

| TPSA (Ų) | 65.54 | 65.54 | 65.54 |

| CYP Inhibition | CYP1A2 | Not reported | Not reported |

| Solubility (mg/mL) | 0.24 | 0.18 | 0.32 |

Key Findings :

- Bromination at position 7 (2Ggv6T2C5B) enhances CYP1A2 inhibition compared to non-brominated analogs .

- Methyl substitution (6-Bromo-4-methyl derivative) increases molecular weight but reduces solubility, likely due to enhanced hydrophobicity .

Comparison with Functionally Similar Compounds

Indole-Based Analog (CAS 7254-19-5)

This bromo-indole-carboxylic acid shares functional groups (Br, COOH) but differs in core structure:

- Molecular formula: C₉H₆BrNO₂

- Molecular weight : 240.05 g/mol

- TPSA : 65.54 Ų

- CYP Inhibition : CYP1A2 inhibitor .

| Property | 2Ggv6T2C5B (CAS 7312-10-9) | 6-Bromo-1H-indole-2-carboxylic acid (Similarity: 0.98) |

|---|---|---|

| Core Structure | Benzo[b]thiophene | Indole |

| Br Position | C7 | C6 |

| Solubility (mg/mL) | 0.24 | 0.052 |

| LogP (XLOGP3) | 2.15 | 2.42 |

| Bioavailability Score | 0.55 | 0.56 |

Key Findings :

Boronic Acid Derivative (CAS 1046861-20-4)

A functionally similar compound used in cross-coupling reactions:

- Molecular formula : C₆H₅BBrClO₂

- Molecular weight : 235.27 g/mol

- LogP (XLOGP3) : 2.15

- CYP Inhibition: None .

| Property | 2Ggv6T2C5B (CAS 7312-10-9) | (3-Bromo-5-chlorophenyl)boronic acid (Similarity: 0.87) |

|---|---|---|

| Application | Enzyme inhibition | Suzuki-Miyaura coupling |

| BBB Permeability | Yes | No |

| Synthetic Accessibility | 2.07 | 1.89 |

Key Findings :

- Boronic acids are more synthetically accessible but lack CNS activity due to poor BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。